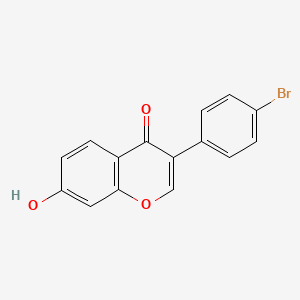

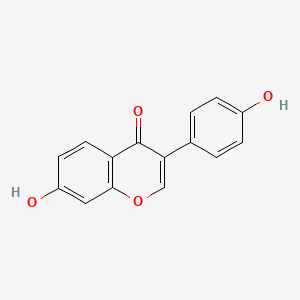

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCRKXKWFTUSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419862 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96644-05-2 | |

| Record name | 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a substituted isoflavone with potential applications in medicinal chemistry and drug discovery. The document details the core synthetic strategies, providing experimental protocols and quantitative data where available in the scientific literature.

Introduction

This compound belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities. The presence of a 7-hydroxy group and a 4-bromophenyl substituent at the 3-position of the chromen-4-one core makes it a valuable scaffold for further chemical modification and investigation of its pharmacological properties. This guide will focus on the most prevalent and efficient methods for its synthesis, including the deoxybenzoin route, the chalcone route followed by rearrangement, and modern cross-coupling strategies.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established methods for isoflavone construction. The most prominent of these are the Deoxybenzoin Route, often employed in a one-pot fashion, the Algar-Flynn-Oyamada reaction of a corresponding chalcone, and the Suzuki-Miyaura cross-coupling reaction.

The Deoxybenzoin Route: A One-Pot Approach

The most direct and frequently cited method for the synthesis of 7-hydroxyisoflavones, including the target molecule, is a one-pot reaction starting from resorcinol and a substituted phenylacetic acid. This pathway proceeds through a 2-hydroxydeoxybenzoin intermediate which is cyclized in situ.[1][2]

Reaction Scheme:

Figure 1: One-pot synthesis via the deoxybenzoin route.

Experimental Protocol:

A general procedure for the one-pot synthesis of 7-hydroxyisoflavones is as follows[1]:

-

Acylation: A mixture of resorcinol (1 equivalent) and 4-bromophenylacetic acid (1 equivalent) is heated with molten anhydrous zinc chloride (ZnCl₂) to form the 2,4-dihydroxyphenyl 4-bromobenzyl ketone (deoxybenzoin) intermediate.

-

Cyclization: Without isolation of the deoxybenzoin, the reaction mixture is treated with a cyclizing agent. A common reagent system is N,N-dimethylformamide (DMF) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and methanesulfonyl chloride (MsCl).[1][3] The mixture is heated to effect the ring closure to the chromen-4-one core.

-

Workup and Purification: The reaction is quenched, typically with water, and the crude product is extracted and purified by crystallization or column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |

| Resorcinol | 4-Bromophenylacetic acid | ZnCl₂, BF₃·OEt₂, MsCl, DMF | None (molten), then DMF | ~5-10% (estimated for similar substrates) | [3] |

Note: Specific yield for this compound via this method is not explicitly reported in the reviewed literature, the provided value is an estimation based on similar reactions.

The Chalcone Route and Oxidative Rearrangement

Another classical approach to flavonoids is through a chalcone intermediate. For the synthesis of this compound, this would involve the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with 4-bromobenzaldehyde to form a 2',4'-dihydroxy-4-bromochalcone. Subsequent oxidative rearrangement, often using thallium(III) nitrate, can lead to the isoflavone skeleton. A related reaction, the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization with alkaline hydrogen peroxide, typically yields flavonols (3-hydroxyflavones).[4] However, modifications of this reaction or subsequent rearrangements can potentially lead to isoflavones.

Reaction Scheme:

References

Synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one, an isoflavone derivative with notable biological activities. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

7-hydroxy-3-(4-bromophenyl)chromen-4-one is a synthetic isoflavone, a class of compounds known for their diverse pharmacological properties. The presence of the hydroxyl group at the 7-position and the 4-bromophenyl substituent at the 3-position are key structural features that contribute to its biological profile. Research has indicated its potential as an antioxidant, anticancer, and anti-inflammatory agent.[1] This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application.

Core Synthetic Pathways

The synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one can be achieved through established methods for isoflavone synthesis. The most common and efficient routes involve the reaction of a substituted phenol with a phenylacetic acid derivative, followed by cyclization to form the chromen-4-one core. Two prominent named reactions applicable to this synthesis are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

A highly efficient, one-pot synthesis starting from resorcinol and 4-bromophenylacetic acid is a preferred method. This approach involves the initial acylation of resorcinol to form a deoxybenzoin intermediate, which then undergoes cyclization to yield the final isoflavone.

Experimental Protocols

This section provides a detailed experimental protocol for a one-pot synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one.

Reaction: One-pot synthesis of 7-hydroxy-3-(4-bromophenyl)chromen-4-one from resorcinol and 4-bromophenylacetic acid.

Principle: This method involves the initial acylation of resorcinol with 4-bromophenylacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form an intermediate deoxybenzoin. This intermediate, without isolation, is then subjected to cyclization using a mixture of N,N-dimethylformamide (DMF), boron trifluoride diethyl etherate (BF₃·OEt₂), and methanesulfonyl chloride (MsCl) to afford the target isoflavone.

Materials:

-

Resorcinol

-

4-Bromophenylacetic acid

-

Zinc chloride (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanesulfonyl chloride (MsCl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation to form Deoxybenzoin Intermediate:

-

In a round-bottom flask, melt anhydrous zinc chloride under a stream of inert gas (e.g., nitrogen or argon).

-

To the molten zinc chloride, add resorcinol and 4-bromophenylacetic acid in equimolar amounts.

-

Heat the reaction mixture at a temperature sufficient to maintain a molten state and stir for the appropriate reaction time to form the deoxybenzoin intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization to form Isoflavone:

-

After the formation of the deoxybenzoin is complete (as indicated by TLC), cool the reaction mixture slightly.

-

To the crude deoxybenzoin, add N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Following the addition of BF₃·OEt₂, add methanesulfonyl chloride (MsCl) dropwise while maintaining the low temperature.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the cyclization by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction, pour the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 7-hydroxy-3-(4-bromophenyl)chromen-4-one by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

-

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉BrO₃ | [2] |

| Molecular Weight | 317.14 g/mol | [2] |

| IUPAC Name | 7-hydroxy-3-(4-bromophenyl)chromen-4-one | [2] |

| CAS Number | 96644-05-2 | [2] |

Biological Activity: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung | 12.5 | [1] |

| MCF-7 | Breast | 15.0 | [1] |

| HeLa | Cervical | 10.0 | [1] |

Mandatory Visualizations

Synthetic Workflow

References

An In-depth Technical Guide on the Chemical Properties and Biological Activities of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic derivative of the chromone scaffold, a class of compounds widely recognized for their diverse biological activities. The presence of a bromophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-4-one core imparts unique physicochemical properties and a distinct pharmacological profile. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological activities of this compound, with a focus on its potential applications in medicinal chemistry and drug discovery.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its characterization, handling, and application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 96644-05-2 | [1][2] |

| Molecular Formula | C₁₅H₉BrO₃ | [1] |

| Molecular Weight | 317.13 g/mol | [1] |

| Predicted Water Solubility | 22.722 mg/L | [2] |

| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br | [2] |

| InChI Key | NGCRKXKWFTUSKG-UHFFFAOYSA-N | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[3] This method involves the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base.

Experimental Protocol: General Claisen-Schmidt Condensation

A general procedure for the synthesis of 3-aryl-chromen-4-ones involves the following steps:

-

Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde (in this case, 4-bromobenzaldehyde) in an alcoholic solvent (e.g., ethanol) in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or gently heated to yield the corresponding chalcone intermediate.[4]

-

Oxidative Cyclization: The formed chalcone is then subjected to oxidative cyclization to form the chromone ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO) or selenium dioxide.

A more direct synthesis of related 3-hydroxy-2-phenyl-4H-chromen-4-ones has been described via the Algar-Flynn-Oyamada reaction, where a 2'-hydroxychalcone is treated with hydrogen peroxide in an alkaline medium.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not available in the public domain. However, based on the analysis of closely related compounds, the expected spectral characteristics are outlined below.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the chromone and bromophenyl rings. A singlet for the proton at the 2-position of the chromone ring. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (C4), the carbon of the C-O-C group, and the aromatic carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the ketone, C-O-C stretching of the pyran ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (317.13 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

The lack of specific, publicly available spectral data for this compound is a significant limitation for its unambiguous identification and characterization.

Biological Activities and Potential Therapeutic Applications

This compound has been investigated for several biological activities, highlighting its potential as a lead compound in drug discovery.

Anticancer Activity

Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant anticancer properties.[5][6] The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5] While specific studies on this compound are limited, related brominated plastoquinone analogs have shown growth inhibition in leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Chromone derivatives have been explored for their anti-inflammatory potential.[4] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and cytokines.

Antioxidant Activity

The flavonoid-like structure of this compound, particularly the presence of the hydroxyl group, suggests potential antioxidant properties.[4] Antioxidants can neutralize harmful free radicals, which are implicated in various disease pathologies.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not well-elucidated. However, based on studies of similar bromophenol compounds and chromone derivatives, potential mechanisms can be hypothesized.

For instance, the marine bromophenol, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells by modulating the β1-integrin/FAK signaling pathway.[8] This pathway is crucial for cell adhesion, migration, and survival. It is plausible that this compound could exert its anticancer effects through similar mechanisms.

Furthermore, some 7-hydroxy-4H-chromen-4-one derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[9]

Below is a hypothetical signaling pathway that could be targeted by this compound, based on the activities of related compounds.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its chromone scaffold, substituted with a bromophenyl and a hydroxyl group, suggests a range of biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects. However, a notable gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific mechanisms of action.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Performing and publishing a complete spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) to create a verifiable reference for the scientific community.

-

Conducting extensive in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways responsible for its biological activities.

-

Exploring structure-activity relationships by synthesizing and testing a library of related analogs to identify compounds with improved potency and selectivity.

Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (96644-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound|CAS 96644-05-2 [benchchem.com]

- 4. npaa.in [npaa.in]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

CAS Number: 96644-05-2

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a compound of interest for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a flavonoid derivative with a molecular structure that lends itself to various biological interactions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96644-05-2 | [1] |

| Molecular Formula | C₁₅H₉BrO₃ | [1] |

| Molecular Weight | 317.13 g/mol | [1] |

| IUPAC Name | 3-(4-bromophenyl)-7-hydroxychromen-4-one | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br | [1] |

| InChI Key | NGCRKXKWFTUSKG-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound can be achieved through established methods for flavonoid synthesis, such as the Algar-Flynn-Oyamada reaction or related pathways. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis

A plausible experimental protocol for the synthesis of this compound is as follows:

-

Step 1: Synthesis of the Chalcone Intermediate. To a solution of 2,4-dihydroxyacetophenone and 4-bromobenzaldehyde in ethanol, an aqueous solution of a base such as sodium hydroxide or potassium hydroxide is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the formation of the chalcone precipitate is complete. The solid is then filtered, washed with water and cold ethanol, and dried.

-

Step 2: Oxidative Cyclization. The synthesized chalcone is dissolved in a suitable solvent like ethanol or methanol. An aqueous solution of sodium hydroxide and hydrogen peroxide is then added to the reaction mixture. The mixture is stirred at room temperature or gently heated to facilitate the cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified, and the precipitated product, this compound, is filtered, washed with water, and purified by recrystallization.

Biological Activities and Potential Applications

Derivatives of 4H-chromen-4-one have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Research suggests that this compound and its analogs are promising candidates for further investigation in drug discovery.

Anticancer Activity

Studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines.

| Cell Line | Activity | IC₅₀ Value | Reference |

| MCF-7 (Breast Cancer) | Cytotoxic | 19 µM | [4] |

| HeLa (Cervical Cancer) | Cytotoxic | 20.45 µM | [4] |

The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7 or HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][6]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Anti-Angiogenic Potential

The 4H-chromen-4-one scaffold has been investigated for its role in inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The anti-angiogenic activity can be assessed using in vitro models such as the HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay.

Experimental Protocol: HUVEC Tube Formation Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C.[7][8]

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[9]

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software. A reduction in tube formation in the presence of the compound indicates anti-angiogenic activity.[7]

Potential Mechanism of Action: p38 MAPK Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, related chromen-4-one derivatives have been shown to exert their effects through the modulation of cellular signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[10][11][12] Inhibition of the p38α MAPK pathway has been linked to anti-inflammatory and anticancer effects.

This diagram illustrates a potential mechanism where this compound may inhibit the p38 MAPK, thereby affecting downstream cellular processes like inflammation and apoptosis.

Conclusion

This compound is a synthetic flavonoid with demonstrated cytotoxic activity against cancer cell lines and potential for anti-angiogenic effects. Its chemical structure is amenable to further modification to optimize its biological activities. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

- 1. This compound | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. npaa.in [npaa.in]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 96644-05-2 [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

IUPAC name of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

An In-depth Technical Guide to 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Abstract

This compound is a flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities.[1][2] This molecule, belonging to the chromen-4-one family, has demonstrated significant potential in medicinal chemistry, particularly in the fields of oncology and inflammatory diseases.[1] Its structure, featuring a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold, imparts unique chemical reactivity and biological functions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a high-purity small molecule utilized as a building block in organic synthesis and for biological screening.[1] Its IUPAC name is 3-(4-bromophenyl)-7-hydroxychromen-4-one.[3] The compound's properties make it a promising candidate for lead optimization in drug discovery.[1]

Table 1: Physicochemical and Biological Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-bromophenyl)-7-hydroxychromen-4-one | [3] |

| Molecular Formula | C₁₅H₉BrO₃ | [1][3] |

| Molecular Weight | 317.14 g/mol | [1] |

| CAS Number | 96644-05-2 | [1][3][4] |

| Predicted Melting Point | 177.75 °C | [1] |

| Predicted Boiling Point | 425.39 °C | [4] |

| Calculated logP | 3.9 | [1] |

| Polar Surface Area | 46 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Predicted Water Solubility | 22.722 mg/L | [4] |

| IC₅₀ (A549 Lung Cancer) | 12.5 µM | [1] |

| IC₅₀ (MCF-7 Breast Cancer) | 15.0 µM | [1] |

| IC₅₀ (HeLa Cervical Cancer) | 10.0 µM |[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. One common and effective method is the Claisen-Schmidt condensation.[1] This reaction involves the condensation of 4-bromobenzaldehyde with a substituted acetophenone, in this case, a derivative of 7-hydroxy-4H-chromen-4-one, in the presence of a base.[1]

The compound's structure allows for various chemical modifications. The hydroxyl group can be oxidized to a ketone, while the bromophenyl group can be reduced to a phenyl group.[1] Furthermore, the bromine atom is susceptible to substitution by nucleophiles such as amines or thiols, making it a versatile scaffold for creating derivative libraries.[1]

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This chromen-4-one derivative exhibits a range of biological activities, making it a subject of interest for therapeutic applications.

-

Anticancer Activity : The compound demonstrates significant cytotoxic effects against several human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key cellular pathways involved in cancer progression.[1] The presence of the bromine substituent has been linked to enhanced cytotoxicity in chromone derivatives.[1]

-

Antioxidant Activity : The hydroxyl group on the chromone scaffold contributes to strong antioxidant properties.[1] The compound can scavenge free radicals, thereby reducing oxidative stress, a key factor in preventing cellular damage associated with numerous chronic diseases.[1][2]

-

Anti-inflammatory Effects : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[1]

The molecule's mechanism of action is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the bromophenyl group can engage in π-π stacking and halogen bonding, allowing it to modulate the activity of enzymes and signaling proteins.[1]

Caption: Postulated mechanism of anticancer activity.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound.[1]

-

Dissolution : Dissolve equimolar amounts of 4-bromobenzaldehyde and 7-hydroxy-4H-chromen-4-one in ethanol in a round-bottom flask.

-

Base Addition : Slowly add a catalytic amount of a base, such as potassium hydroxide (KOH), to the stirred mixture.

-

Reaction : Allow the reaction mixture to stir at room temperature or under reflux conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation : Once the reaction is complete, pour the mixture into cold water or an acidic solution to precipitate the crude product.

-

Purification : Collect the solid product by filtration, wash it with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified this compound.

-

Characterization : Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[2][3]

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the assessment of the compound's cytotoxic effects on cancer cell lines, as performed for similar compounds.[5]

-

Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (DMSO alone) and a positive control (e.g., 5-fluorouracil).

-

Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

- 1. This compound|CAS 96644-05-2 [benchchem.com]

- 2. npaa.in [npaa.in]

- 3. This compound | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (96644-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, a class of polyphenolic compounds widely recognized for their diverse biological activities. Structurally, it features a chromen-4-one core substituted with a hydroxyl group at the 7-position and a 4-bromophenyl group at the 3-position. This compound has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anticancer, and anti-inflammatory properties.[1] Its molecular formula is C15H9BrO3, and it has a molecular weight of approximately 317.14 g/mol .[2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and biological activities, along with detailed experimental protocols and a proposed signaling pathway.

Data Presentation

Physicochemical and Biological Activity Data

| Property/Activity | Value | Source |

| Molecular Weight | 317.14 g/mol | [2][4] |

| Molecular Formula | C15H9BrO3 | [2] |

| CAS Number | 96644-05-2 | [3] |

| Anticancer Activity (IC50) | ||

| A549 (Lung Cancer) | 12.5 µM | [2] |

| MCF-7 (Breast Cancer) | 15.0 µM | [2] |

| HeLa (Cervical Cancer) | 10.0 µM | [2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound and related compounds.

Synthesis of this compound (Generalized Algar-Flym-Oyamada Reaction)

This protocol is a generalized method for the synthesis of flavonols from chalcones.

Materials:

-

2'-hydroxy-4'-hydroxychalcone (precursor)

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (2M solution)

-

Methanol or Ethanol

-

Hydrochloric acid (dilute)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the precursor chalcone in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add 2M sodium hydroxide solution with continuous stirring.

-

To the cooled and stirred solution, add 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid product, this compound, is collected by filtration.

-

Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified compound.[1]

In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plates

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.[6]

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[6]

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.[7]

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

-

The inhibitory effect of the compound on NO production is calculated and the IC50 value is determined.[8]

Putative Signaling Pathway

Flavonoids are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. While the specific pathway for this compound has not been definitively elucidated, a plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[9]

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated.[11][12] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[10][12]

This compound is hypothesized to inhibit this pathway, potentially by suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising flavonoid derivative with documented anticancer activity and potential for antioxidant and anti-inflammatory applications. This technical guide has summarized its known properties and provided generalized protocols for its synthesis and biological evaluation. The proposed inhibition of the NF-κB signaling pathway offers a plausible mechanism for its observed biological effects, though further research is required for definitive confirmation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

- 1. npaa.in [npaa.in]

- 2. This compound | C15H9BrO3 | CID 5398367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 7. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | MDPI [mdpi.com]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway | MDPI [mdpi.com]

In-Depth Technical Guide: Spectral and Biological Characterization of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties, synthesis, and biological activities of the flavonoid compound 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This molecule is of significant interest in medicinal chemistry due to its potential antioxidant, anticancer, and anti-inflammatory properties. This document compiles available data on its characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and mass spectrometry. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

IUPAC Name: 3-(4-bromophenyl)-7-hydroxychromen-4-one[1][2] CAS Number: 96644-05-2[1][2] Molecular Formula: C₁₅H₉BrO₃[1][2] Molecular Weight: 317.13 g/mol [1]

Spectral Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | 7-OH |

| ~8.2 | s | 1H | H-2 |

| ~8.0 | d | 1H | H-5 |

| ~7.6 | d | 2H | H-2', H-6' |

| ~7.5 | d | 2H | H-3', H-5' |

| ~7.0 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-8 |

Note: Predicted values are based on the analysis of structurally similar compounds. The solvent used for analysis will influence the exact chemical shifts.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C-4 |

| ~162.0 | C-7 |

| ~157.0 | C-9 |

| ~154.0 | C-2 |

| ~132.0 | C-4' |

| ~131.5 | C-2', C-6' |

| ~130.0 | C-1' |

| ~128.0 | C-3', C-5' |

| ~127.0 | C-5 |

| ~123.0 | C-3 |

| ~116.0 | C-10 |

| ~115.0 | C-6 |

| ~102.0 | C-8 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 316/318 | [M]+, isotopic pattern characteristic of one bromine atom |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (phenolic) |

| ~1630 | C=O stretch (γ-pyrone) |

| ~1600, 1580, 1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~1070 | C-Br stretch |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this class of compounds is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone precursor.[3]

Step 1: Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone)

-

To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, a solution of sodium hydroxide (2-3 equivalents) in water is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Oxidative Cyclization to this compound

-

The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

-

An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of hydrogen peroxide (30% solution) at a low temperature (0-10 °C).

-

The reaction mixture is stirred for a few hours at room temperature.

-

The mixture is then acidified with dilute acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The final product is purified by column chromatography or recrystallization.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared Spectroscopy: IR spectra are recorded using a KBr pellet method or as a thin film on a suitable substrate.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, making it a compound of interest for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism involves the induction of apoptosis.

Table 5: Reported IC₅₀ Values for Anticancer Activity [4]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung | 12.5 |

| MCF-7 | Breast | 15.0 |

| HeLa | Cervical | 10.0 |

Proposed Apoptotic Signaling Pathway

Caption: Proposed mechanism of apoptosis induction.

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.[4] A likely mechanism is the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity

The presence of the hydroxyl group on the chromen-4-one scaffold contributes to the compound's antioxidant properties by enabling it to scavenge free radicals and reduce oxidative stress.[4]

Free Radical Scavenging Mechanism

Caption: Mechanism of free radical scavenging.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. This guide provides foundational data and protocols to support further investigation into its chemical synthesis, characterization, and biological activities. The presented information highlights the need for further experimental validation of the spectral data and in-depth studies to elucidate the precise mechanisms of its biological actions.

References

Unveiling the Bioactivity of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the synthetic chromen-4-one derivative, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to serve as a valuable resource for ongoing and future research in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the flavonoid class of compounds, specifically the chromen-4-one (also known as flavone) scaffold. This core structure is prevalent in nature and is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. The presence of a bromine substituent on the phenyl ring and a hydroxyl group on the chromen-4-one core are key structural features that are anticipated to influence its biological profile.

Quantitative Biological Data

The biological activities of this compound have been primarily evaluated for its cytotoxic effects against various human cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, are summarized in the table below.

| Biological Activity | Cell Line | Cell Type | IC50 (µM) |

| Anticancer | A549 | Human Lung Carcinoma | 12.5 |

| Anticancer | MCF-7 | Human Breast Adenocarcinoma | 15.0 |

| Anticancer | HeLa | Human Cervical Adenocarcinoma | 10.0 |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory procedures for evaluating the respective biological activities of chromen-4-one derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with medium containing the test compound at various concentrations. Control wells receive medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.[7][8][9][10][11][12]

Objective: To measure the ability of the test compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: A stock solution of the test compound is prepared in methanol and serially diluted. A similar dilution series is prepared for the positive control.

-

Reaction Mixture: In a 96-well plate, the test compound dilutions are mixed with the DPPH solution. A control well contains methanol and the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of each well is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is designed to assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[13][14][15][16][17][18][19]

Objective: To determine the effect of the test compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: After incubation, the cell culture supernatant is collected and mixed with an equal volume of Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been definitively elucidated, studies on structurally related 2-phenyl-4H-chromen-4-one derivatives suggest potential mechanisms of action for its anti-inflammatory and anticancer effects.

Inhibition of Pro-inflammatory Signaling

One plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by stimuli like LPS, TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory mediators such as nitric oxide.

References

- 1. benchchem.com [benchchem.com]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. marinebiology.pt [marinebiology.pt]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

In Vitro Efficacy of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the synthetic chromen-4-one derivative, 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 15.0 |

| HeLa | Cervical Cancer | 10.0 |

Table 2: Efficacy of a Structurally Related Chromen Derivative (Compound 2) in Triple-Negative Breast Cancer Cells

| Cell Line | IC25 (µM) | IC50 (µM) |

| MDA-MB-468 | 9.46 | 4.73 |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound and its analogs. These protocols are representative of standard techniques used in the cited studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is utilized to analyze the cell cycle distribution and quantify apoptosis in cells treated with the compound.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24-72 hours.

-

Cell Harvesting and Fixation: Adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining:

-

For Cell Cycle Analysis: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

For Apoptosis Analysis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

-

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are determined.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the changes in the expression of genes involved in apoptosis and cell cycle regulation.

Protocol:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase 3, Ki67) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental procedures based on studies of this compound and structurally related compounds.

Caption: Workflow for determining the cytotoxic effects.

Caption: Proposed mechanism of apoptosis induction.[1]

Caption: Proposed mechanism of cell cycle arrest.[1]

References

In-depth Technical Guide: 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound belongs to the chromen-4-one class of compounds, which are known for their diverse biological activities. The presence of a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold are key features that contribute to its chemical reactivity and biological effects. The hydroxyl group is a key contributor to its antioxidant properties, while the bromophenyl group is considered a valuable pharmacophore in drug design.[1] This compound can undergo several chemical reactions, including oxidation of the hydroxyl group, reduction of the bromophenyl group, and substitution of the bromine atom.[1]

Synthesis via Algar-Flynn-Oyamada Reaction

A common and effective method for the synthesis of 3-hydroxy-chromen-4-one derivatives is the Algar-Flynn-Oyamada (AFO) reaction.[2][3] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone intermediate in the presence of an alkaline hydrogen peroxide solution.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Algar-Flynn-Oyamada reaction and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Chalcone Intermediate (1-(2,4-dihydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one)

-

To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 2-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting precipitate, the chalcone intermediate, is filtered, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to this compound

-

The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

-

An aqueous solution of sodium hydroxide or potassium hydroxide is added to the mixture.

-

Hydrogen peroxide (e.g., 30% aqueous solution) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature or gently heated for a period of time (e.g., 2-3 hours), with the progress of the reaction monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl).

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: To assess purity.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Its mechanism of action is believed to involve the induction of apoptosis and modulation of cellular signaling pathways.[1]

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung | 12.5 | [1] |

| MCF-7 | Breast | 15.0 | [1] |

| HeLa | Cervical | 10.0 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Induction

Studies on related chromene derivatives suggest that their anticancer activity is mediated through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its programmed death. Key players in the apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program.

It is proposed that this compound may induce apoptosis by:

-

Upregulating pro-apoptotic proteins: such as Bax, which promotes the release of cytochrome c from the mitochondria.

-

Downregulating anti-apoptotic proteins: such as Bcl-2, which normally prevents cytochrome c release.

-

Activating initiator caspases: such as caspase-9, which is activated by the cytochrome c-containing apoptosome.

-

Activating executioner caspases: such as caspase-3, which cleaves various cellular substrates, leading to the characteristic features of apoptosis.

Experimental Workflow: Investigating Apoptosis

References

The Dawn of a New Era in Isoflavone Therapeutics: A Technical Guide to Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of isoflavones, a class of naturally occurring phytoestrogens, is undergoing a significant transformation. While the parent compounds have long been recognized for their potential health benefits, their clinical utility has often been hampered by limitations such as low bioavailability and modest potency.[1][2] However, a new wave of research into novel isoflavone derivatives is unlocking unprecedented therapeutic potential, offering enhanced efficacy and novel mechanisms of action against a range of diseases, most notably cancer.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising new chemical entities.

I. Synthetic Strategies: Unlocking Potency and Specificity

The development of novel isoflavone derivatives has been propelled by innovative synthetic strategies that allow for precise modifications of the core isoflavone scaffold. These approaches aim to improve the pharmacological properties of the parent compounds, leading to the discovery of analogues with enhanced antiproliferative activities and the ability to modulate multiple signaling pathways implicated in tumorigenesis.[1][2][3]

One of the predominant strategies is molecular hybridization , which involves combining the isoflavone core with other pharmacologically active moieties.[1][2] This approach has yielded derivatives with significantly improved anticancer activity. Another powerful technique is the Suzuki-Miyaura coupling reaction , which has been instrumental in the synthesis of isoflavone analogues by facilitating the formation of carbon-carbon bonds to introduce diverse substituents onto the isoflavone rings.[1][4] Furthermore, click chemistry has emerged as a robust method for generating novel isoflavonoid derivatives with improved potency and selectivity.[5]

A generalized workflow for the synthesis of many novel isoflavone derivatives often begins with a substituted acetophenone, which undergoes a series of reactions to form a 3-iodochromone intermediate. This intermediate is then typically subjected to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, with a desired boronic acid to yield the final isoflavone derivative.

A generalized synthetic workflow for novel isoflavone derivatives.

II. Quantitative Analysis of Biological Activity

The enhanced therapeutic potential of novel isoflavone derivatives is evident in their potent biological activity against various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the significant improvements in efficacy compared to their parent compounds.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Prenylated Isoflavones | 69a | PANC-1 | 1.5 | [1] |

| 69b | PANC-1 | 1.6 | [1] | |

| 74b | PANC-1 | 0.8 | [1] | |

| 74f | PANC-1 | 1.6 | [1] | |

| 74h | PANC-1 | 1.3 | [1] | |

| Phenoxodiol Analogue | Hit Compound | T-47D | 1.5 | [5] |

| Polycyclic Isoflavones | 135b | PC-3 | >10 (86% inhibition) | [1] |

| 137g | PC-3 | >10 (78% inhibition) | [1] | |

| 138a | PC-3 | >10 (78% inhibition) | [1] |

Antiproliferative activity of novel isoflavone derivatives.

| Derivative Class | Compound | Assay | Result | Reference |

| Isoflavone/benzo-δ-sultam hybrids | Most potent hybrid | NO production inhibition | 41% at 20 µM | [6] |

| Most potent hybrid | TNF-α production inhibition | 34% at 20 µM | [6] |

Anti-inflammatory activity of novel isoflavone derivatives.

III. Mechanisms of Action: Targeting Key Signaling Pathways

A significant advantage of these novel isoflavone derivatives is their ability to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR, MAPK/Wnt, and EGFR signaling pathways.[1] The ability to target these pathways provides a multi-pronged approach to cancer therapy, potentially overcoming the resistance mechanisms that can develop with single-target agents.

References

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of novel isoflavene derivatives with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]